![molecular formula C₂₉H₅₅NO₆ B1140662 (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid CAS No. 130676-66-3](/img/structure/B1140662.png)
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule. It contains an N-Formyl-L-Leucyl group, which is a formylated leucine amino acid. Formylated amino acids are often involved in protein synthesis in bacteria .
Synthesis Analysis
The synthesis of formylated amino acids like N-Formyl-L-Leucyl typically involves formylation reactions, which can be achieved using various catalysts .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants present. For instance, formyl groups can participate in various organic reactions .Aplicaciones Científicas De Investigación
Anti-Obesity Drug
Orlistat is widely recognized as an anti-obesity drug . It works by inhibiting the absorption of dietary fats in the body, which reduces the number of calories that are absorbed from food . This leads to a reduction in body weight and fat mass .
Lipase Inhibitor
Orlistat acts as a competitive lipase inhibitor . It inhibits digestion by gastric and pancreatic lipases by competitively binding to their active sites, thus reducing intraluminal hydrolysis of triglycerides and absorption of dietary fat .
Enhancing Inflammatory Reactions
Research has shown that Orlistat can enhance inflammatory reactions in the intestine . This property could be leveraged in scientific research to study the effects of inflammation on various biological processes and diseases .
Formulation with Mesoporous Silica
Orlistat has been formulated with mesoporous silica to overcome its low water solubility and side effects such as oily spotting due to its lipase inhibition . This formulation approach could be used to improve the efficacy of other drugs with similar issues .
Anticancer Effects
Orlistat has been found to possess anticancer effects . It has been used in the formulation of nanocrystals to improve its aqueous solubility, oral absorption, and tissue distribution, enhancing its potential as a cancer treatment .
Role in Pharmacological Syntheses
The N-Formyl-L-Leucyl component of Orlistat plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . It’s used in the N-formylation of amines or nitroarenes, a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides .
Stability Indicating RP-HPLC Method
Orlistat open ring has been used in the development of a stability indicating RP-HPLC method for the estimation of Orlistat in any formulation with various excipients . This method is fast, accurate, descriptive, and precise .
Fatty Acid Synthase Inhibitor
Orlistat has been used as a fatty acid synthase inhibitor . This property has been leveraged to relieve solid Ehrlich carcinoma-induced hepatic damage in mice .
Mecanismo De Acción
Target of Action
Orlistat (m1), also known as LL6562DY22, Orlistat open ring (2S,3S,5S)-isomer, Orlistat open ring (S,S)-isomer, or (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid, primarily targets gastrointestinal lipases . These lipases play a crucial role in the metabolism of dietary fat .
Mode of Action
Orlistat is a potent and selective inhibitor of these lipase enzymes . It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . When administered with fat-containing foods, orlistat partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .
Biochemical Pathways
Orlistat’s action affects the lipid metabolism pathway . By inhibiting the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, it disrupts the normal digestion and absorption of dietary fats . In cancer cells, orlistat has been found to induce autophagy flux, inhibiting the Akt/mTOR/p70S6K signaling pathway .
Pharmacokinetics
Orlistat is minimally absorbed, and systemic exposure to the drug is minimal . This means that the majority of the drug remains in the GI tract, where it exerts its effects. The absorption, distribution, metabolism, and excretion (ADME) properties of orlistat contribute to its bioavailability .
Result of Action
The primary result of orlistat’s action is the reduction of caloric intake from fats . By preventing the absorption of dietary fats, orlistat helps with weight reduction and maintenance . It has also been found to modestly reduce blood pressure and appears to prevent the onset of type 2 diabetes .
Action Environment
The action of orlistat is influenced by the presence of dietary fats, as it requires fat-containing foods to exert its effects . The drug is intended for use in conjunction with a healthcare provider-supervised reduced-calorie diet . The environment, including the patient’s diet and lifestyle, can significantly influence the efficacy of orlistat .
Propiedades
IUPAC Name |
(2S,3S,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNIADJSAJLGB-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid | |
CAS RN |
130676-66-3 | |
| Record name | Orlistat open ring (S,S)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORLISTAT OPEN RING (S,S)-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL6562DY22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
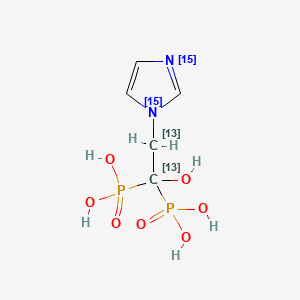
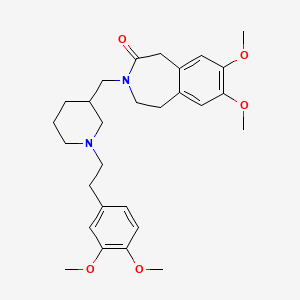
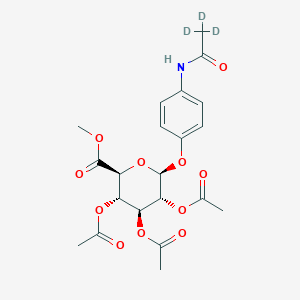
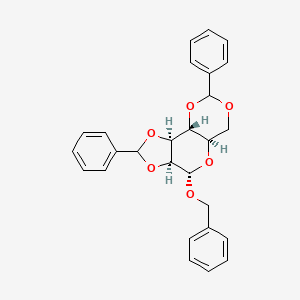
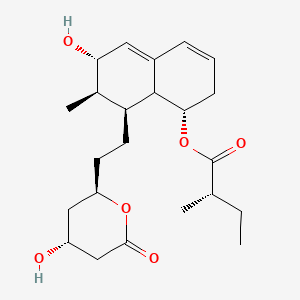
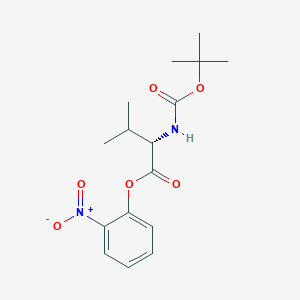
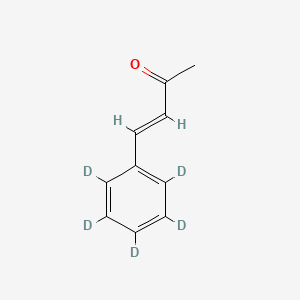
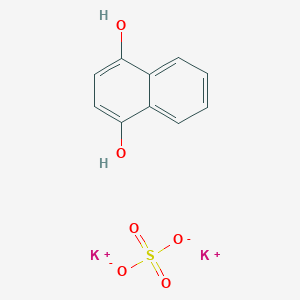
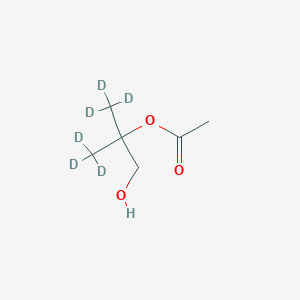
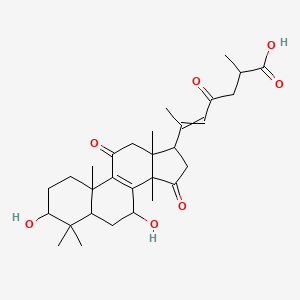
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)